Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-(nitrophenyl)-
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Overview
Description
Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-(nitrophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole derivatives typically involves multi-component reactions. One common method includes the condensation of 2-aminobenzothiazole with various aldehydes and ketones under reflux conditions in the presence of a base such as potassium hydroxide (KOH) . Another approach involves the use of microwave irradiation to facilitate the reaction between 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole .
Industrial Production Methods
Industrial production of imidazo(2,1-b)thiazole derivatives often employs catalyst-free, green chemistry approaches to minimize environmental impact. For instance, a highly efficient microwave-assisted procedure has been developed to synthesize these compounds in green media without the need for transition metals .
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo(2,1-b)thiazole derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Imidazo(2,1-b)thiazole derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They serve as probes for studying biological processes and as potential therapeutic agents.
Industry: These compounds are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of imidazo(2,1-b)thiazole derivatives involves the inhibition of key enzymes and pathways in target organisms. For example, some derivatives inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic processes . Molecular docking studies have shown that these compounds bind to specific active sites on target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole derivatives are compared with other heterocyclic compounds such as benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazoles. While all these compounds exhibit significant biological activities, imidazo(2,1-b)thiazole derivatives are unique due to their broad spectrum of activities and their ability to selectively inhibit certain pathogens .
List of Similar Compounds
- Benzo[d]imidazo[2,1-b]thiazoles
- Benzo[d]oxazoles
- Imidazo[2,1-b][1,3]thiazines
Conclusion
Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-(nitrophenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and broad spectrum of biological activities make it a valuable target for further study and development.
Properties
CAS No. |
96125-76-7 |
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Molecular Formula |
C11H8N4O4S |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
5-nitro-6-(2-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8N4O4S/c16-14(17)8-4-2-1-3-7(8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-4H,5-6H2 |
InChI Key |
VXCPMUAPIXVAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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